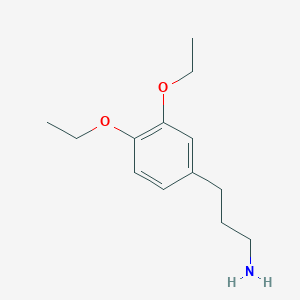

3-(3,4-Diethoxyphenyl)propan-1-amine

Description

3-(3,4-Diethoxyphenyl)propan-1-amine is a secondary amine characterized by a three-carbon aliphatic chain terminating in an amine group and a 3,4-diethoxy-substituted phenyl ring.

Properties

IUPAC Name |

3-(3,4-diethoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-3-15-12-8-7-11(6-5-9-14)10-13(12)16-4-2/h7-8,10H,3-6,9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIRKPVYZTYOTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCCN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424604 | |

| Record name | 3-(3,4-Diethoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878684-94-7 | |

| Record name | 3-(3,4-Diethoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(3,4-Diethoxyphenyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the transaminase-mediated synthesis, which offers an environmentally and economically attractive approach for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This method utilizes immobilized whole-cell biocatalysts with ®-transaminase activity, achieving high conversion rates and enantiomeric excess .

Chemical Reactions Analysis

3-(3,4-Diethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The ethoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-Diethoxyphenyl)propan-1-amine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound’s structural similarity to certain bioactive molecules makes it a valuable tool in biological research for studying receptor interactions and enzyme activities.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Diethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is likely to interact with receptors or enzymes due to its structural features. The compound’s effects may be mediated through binding to these targets, leading to modulation of biological activities.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares 3-(3,4-Diethoxyphenyl)propan-1-amine with key analogs:

Key Observations:

- Substituent Effects: Ethoxy vs. Methoxy: The ethoxy groups in the target compound increase molecular weight and hydrophobicity compared to the dimethoxy analog . This may enhance membrane permeability in biological systems. Functional Groups: The carbamate group in diethofencarb () introduces hydrolytic instability but enhances pesticidal activity compared to the amine group in the target compound .

Synthesis and Purity :

Biological Activity

3-(3,4-Diethoxyphenyl)propan-1-amine, also known by its CAS number 878684-94-7, is a compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H19N1O2

- Molecular Weight : 221.30 g/mol

The compound features a propanamine backbone with a diethoxy-substituted phenyl group, which plays a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), which is significant for its potential antidepressant effects. Additionally, it may influence dopaminergic pathways, which are critical in mood regulation and cognitive functions.

Antidepressant Activity

Research indicates that this compound exhibits antidepressant-like properties in animal models. In a study conducted on mice, the compound was administered at varying doses (10 mg/kg to 30 mg/kg), demonstrating a significant reduction in immobility time in the forced swim test—an indicator of antidepressant activity. The results suggested that the compound could enhance serotonergic and noradrenergic signaling pathways, contributing to its efficacy as an antidepressant .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of antioxidant enzyme activity and inhibition of pro-apoptotic factors .

Comparative Biological Activity

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-(4-Ethoxyphenyl)propan-1-amine | Ethoxy-substituted | Moderate antidepressant effects |

| 3-(2-Methylphenyl)propan-1-amine | Methyl-substituted | Mild neuroprotective effects |

| 4-(3,4-Dimethoxyphenyl)butan-2-one | Dimethoxy-substituted | Stronger SSRI properties |

Case Studies and Research Findings

Several studies have focused on the pharmacological profile of this compound:

- Antidepressant Effects : A study published in Pharmacology Biochemistry and Behavior highlighted the compound's ability to reduce depressive-like behavior in rodent models through serotonin receptor modulation .

- Neuroprotective Properties : Research published in Neuroscience Letters demonstrated that the compound could significantly reduce neuronal cell death in models of oxidative stress .

- Potential Side Effects : Toxicological assessments indicated that at therapeutic doses, the compound does not induce significant side effects or toxicity in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.